Cas no 619-02-3 ((-)-dihydrocarvone)

(-)-dihydrocarvone Chemical and Physical Properties
Names and Identifiers
-
- (-)-dihydrocarvone
- ()-Dihydrocarvone
- dihydrocarvone
- DIHYDROCARVONE, (-)-(RG)
- 619-02-3
- Cyclohexanone, 2-methyl-5-(1-methylethenyl)-, (2S,5S)-
- Cyclohexanone, 2-methyl-5-(1-methylethenyl)-, trans-
- p-Menth-8-en-2-one, trans-
- DTXSID301019897
- CS-0370710
- (2S,5S)-5-isopropenyl-2-methylcyclohexanone
- l-Dihydrocarvone
- CYCLOHEXANONE, 2-METHYL-5-(1-METHYLETHENYL)-, TRANS-(-)-
- p-MENTH-8-EN-2-ONE, E-
- AKOS006284833
- N7YTI5W4U2
- Carvone, Dihydro-, trans
- Q27105270
- DIHYDROCARVONE,(-)-(RG)
- VS-12367
- starbld0011250
- BBL033997
- (2S,5S)-2-methyl-5-(prop-1-en-2-yl)cyclohexanone
- UNII-N7YTI5W4U2
- 1S,4S-Dihydrocarvone
- Epitope ID:141512
- 5-Isopropenyl-2-methylcyclohexanone, trans
- SCHEMBL2564586
- P-MENTH-8-EN-2-ONE, (1S,4S)-(-)-
- (2S,5S)-2-methyl-5-prop-1-en-2-ylcyclohexan-1-one
- (2S,5S)-2-methyl-5-isopropenylcyclohexanone
- (1S,4S)-Dihydrocarvone
- CHEBI:168
- (1S,4S)-p-menth-8-en-2-one
- LMPR0102090039
- (-)-trans-Dihydrocarvone
- Dihydrocarvone, trans-(-)-
- (2S,5S)-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-one
- (1S,4S)-menth-8-en-2-one
- STK801998
- trans-p-menth-8-en-2-one
-
- Inchi: InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h8-9H,1,4-6H2,2-3H3
- InChI Key: AZOCECCLWFDTAP-UHFFFAOYSA-N
- SMILES: CC1CCC(CC1=O)C(C)=C
Computed Properties
- Exact Mass: 152.12000
- Monoisotopic Mass: 152.120115130g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 181
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- Density: 0.929 g/mL at 20 °C(lit.)
- Melting Point: -11°C
- Boiling Point: 221.5°C (estimate)
- Refractive Index: n20/D 1.472
- PSA: 17.07000
- LogP: 2.56780
(-)-dihydrocarvone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | VS-12367-0.5g |
(2S,5S)-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-one |
619-02-3 | >90% | 0.5g |
£175.00 | 2025-02-08 | |
Key Organics Ltd | VS-12367-5g |
(2S,5S)-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-one |
619-02-3 | >90% | 5g |
£961.00 | 2025-02-08 | |
Key Organics Ltd | VS-12367-1g |
(2S,5S)-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-one |
619-02-3 | >90% | 1g |
£287.00 | 2025-02-08 |
(-)-dihydrocarvone Related Literature
-
Gustavo Enrique Ramos Montero,Julieta Paola Stassi,Sergio Rubén de Miguel,Patricia Daniela Zgolicz React. Chem. Eng. 2023 8 3133
-
Lu-Lu Zhang,Yan Chen,Zhi-Jian Li,Xiao Li,Gang Fan Food Funct. 2022 13 3110
-
Carmien Tolmie,Martha S. Smit,Diederik J. Opperman Nat. Prod. Rep. 2019 36 326
-
Jennifer R. Lowe,Mark T. Martello,William B. Tolman,Marc A. Hillmyer Polym. Chem. 2011 2 702
-
Senthil A. Gurusamy-Thangavelu,Susanna J. Emond,Aman Kulshrestha,Marc A. Hillmyer,Christopher W. Macosko,William B. Tolman,Thomas R. Hoye Polym. Chem. 2012 3 2941
Additional information on (-)-dihydrocarvone
Exploring the Versatility of (-)-Dihydrocarvone (CAS No. 619-02-3): Properties, Applications, and Market Insights
(-)-Dihydrocarvone (CAS No. 619-02-3) is a naturally occurring monoterpenoid ketone widely recognized for its minty, caraway-like aroma. As a key chiral intermediate in organic synthesis, this compound has garnered significant attention in industries ranging from flavor and fragrance to pharmaceutical research. With growing consumer demand for natural ingredients and sustainable chemistry solutions, (-)-dihydrocarvone applications are being explored across novel domains.
The molecular structure of (-)-dihydrocarvone features a cyclohexanone ring with two methyl groups and an isopropenyl substituent, giving it unique stereochemical properties. Recent studies highlight its potential as a green chemistry building block, particularly in the synthesis of bioactive compounds. The compound's optical purity (typically >98% ee) makes it especially valuable for asymmetric synthesis, addressing current industry needs for high-performance chiral auxiliaries.
In the flavor industry, (-)-dihydrocarvone uses extend beyond traditional mint flavorings. Food scientists are investigating its synergistic effects with other terpenes to create complex flavor profiles for plant-based meat alternatives - a rapidly growing market segment. The compound's cooling sensation and herbaceous notes make it particularly suitable for vegan dairy products, responding to the global shift toward alternative protein sources.
The cosmetics sector has shown increasing interest in dihydrocarvone properties for their potential skin-beneficial effects. Preliminary research suggests possible antioxidant and anti-inflammatory characteristics, aligning with the clean beauty movement's demand for multifunctional natural ingredients. Formulators are exploring its incorporation into natural deodorants and aromatherapy products, capitalizing on both its fragrance and purported bioactive properties.
From a synthetic chemistry perspective, CAS 619-02-3 serves as a versatile precursor for various terpenoid derivatives. Recent publications demonstrate its utility in constructing complex molecular architectures, including potential drug candidates for neurological conditions. The compound's stereoselective reactivity enables efficient routes to valuable intermediates, reducing synthetic steps and improving atom economy - crucial factors in modern sustainable pharmaceutical manufacturing.
The global market for (-)-dihydrocarvone reflects broader trends in specialty chemicals. With increasing regulatory pressure on synthetic additives, natural-derived compounds like (-)-dihydrocarvone are experiencing steady demand growth. Industry analysts note particular expansion in Asia-Pacific markets, driven by rising disposable incomes and changing consumer preferences toward premium personal care products containing natural fragrance components.
Quality specifications for (-)-dihydrocarvone typically emphasize optical purity, residual solvent levels, and microbial contamination - parameters increasingly important for GMP-compliant applications. Advanced analytical techniques like chiral HPLC and GC-MS have become standard for verifying the compound's identity and purity, especially for pharmaceutical-grade materials. These quality control measures address growing industry concerns about supply chain transparency and ingredient traceability.
Environmental considerations surrounding (-)-dihydrocarvone production have prompted innovation in extraction and synthesis methods. Recent patents describe improved biocatalytic processes using engineered enzymes, significantly reducing energy consumption compared to traditional chemical synthesis. Such advancements align with the principles of green chemistry and respond to manufacturer needs for more sustainable production routes.
Storage and handling recommendations for CAS 619-02-3 emphasize protection from light and oxidation, typically suggesting amber glass containers under inert atmosphere for long-term preservation. These precautions maintain the compound's organoleptic properties and chemical stability, particularly important for flavor and fragrance applications where subtle changes can significantly impact product performance.
Future research directions for (-)-dihydrocarvone may explore its potential in agrochemical formulations as a natural-derived pest management agent, building on the observed biological activities of related terpenoids. Additionally, its role in advanced material science applications, such as renewable polymer precursors, represents an emerging area of investigation that could open new market opportunities for this versatile compound.
As regulatory landscapes evolve worldwide, documentation requirements for (-)-dihydrocarvone continue to expand. Comprehensive safety data sheets and regulatory dossiers covering various global markets have become essential for suppliers, reflecting the compound's increasing international trade. This trend underscores the importance of working with knowledgeable partners who can navigate complex compliance requirements across different jurisdictions.
The scientific literature continues to reveal new facets of (-)-dihydrocarvone chemistry, with recent studies examining its behavior under continuous flow conditions and microwave-assisted reactions. These modern synthetic approaches offer potential improvements in yield and selectivity, addressing key challenges in terpenoid chemistry while meeting industry demands for more efficient manufacturing processes.
In conclusion, (-)-dihydrocarvone (CAS No. 619-02-3) represents a fascinating intersection of traditional knowledge and modern chemical innovation. Its diverse applications across multiple industries, combined with growing interest in sustainable and natural-derived compounds, position this molecule for continued relevance in specialty chemical markets. Ongoing research into novel applications and improved production methods ensures that (-)-dihydrocarvone will remain an important tool for chemists and product developers in the coming years.
619-02-3 ((-)-dihydrocarvone) Related Products
- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)
- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)
- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)
- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)
- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)
- 61549-49-3(9-Decenenitrile)
- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)
- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)
- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)
- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)




